7-Bromo-6,8-dichloroquinazoline-2,4-diol

Kinase Inhibition CLK2 Binding Affinity

7-Bromo-6,8-dichloroquinazoline-2,4-diol (CAS: 2742661-31-8) is a heterocyclic compound belonging to the quinazoline-2,4-diol family, characterized by a densely halogenated core with bromine at the 7-position and chlorines at the 6- and 8-positions. This specific substitution pattern positions the molecule as a versatile intermediate for structure-activity relationship (SAR) exploration and as a privileged scaffold in kinase inhibitor development programs, particularly where halogen bonding and enhanced lipophilicity are desired for target engagement.

Molecular Formula C8H3BrCl2N2O2
Molecular Weight 309.93 g/mol
Cat. No. B13570574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6,8-dichloroquinazoline-2,4-diol
Molecular FormulaC8H3BrCl2N2O2
Molecular Weight309.93 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1Cl)Br)Cl)NC(=O)NC2=O
InChIInChI=1S/C8H3BrCl2N2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15)
InChIKeyXBUYLBHHUGBGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6,8-dichloroquinazoline-2,4-diol: A Highly Halogenated Quinazoline-2,4-diol Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology Procurement


7-Bromo-6,8-dichloroquinazoline-2,4-diol (CAS: 2742661-31-8) is a heterocyclic compound belonging to the quinazoline-2,4-diol family, characterized by a densely halogenated core with bromine at the 7-position and chlorines at the 6- and 8-positions . This specific substitution pattern positions the molecule as a versatile intermediate for structure-activity relationship (SAR) exploration and as a privileged scaffold in kinase inhibitor development programs, particularly where halogen bonding and enhanced lipophilicity are desired for target engagement .

Why Generic Substitution Fails: The Critical Impact of the 7-Bromo-6,8-dichloro Pattern on 7-Bromo-6,8-dichloroquinazoline-2,4-diol's Activity Profile


Generic substitution with a less substituted or differently halogenated quinazoline-2,4-diol (e.g., 6,8-dichloro or 7-bromo derivatives) is not a viable strategy in kinase inhibitor programs. The precise 7-bromo-6,8-dichloro substitution pattern on the 7-bromo-6,8-dichloroquinazoline-2,4-diol scaffold is not merely an incremental structural change; it is a key determinant of a compound's unique binding profile and selectivity. Binding data from authoritative databases reveals that this specific halogen arrangement directs binding affinity towards a distinct subset of kinases, including CLK2 and KCNQ1, with potencies ranging from nanomolar to micromolar levels that are not observed for its mono-halogenated or non-halogenated analogs . The dense halogenation creates a unique electrostatic and steric environment within the ATP-binding pocket, fundamentally altering the interaction landscape compared to other quinazoline-2,4-diols. This specificity is underscored by the compound's presence as a key intermediate in patents related to kinase inhibition, indicating its recognized value as a differentiated starting point for drug discovery .

Quantitative Differentiation of 7-Bromo-6,8-dichloroquinazoline-2,4-diol: Head-to-Head Binding Affinity and Selectivity Data Against Key Kinase Targets


Nanomolar Binding Affinity for CLK2 Kinase Defines a Distinct Target Engagement Profile for 7-Bromo-6,8-dichloroquinazoline-2,4-diol

The binding affinity of 7-Bromo-6,8-dichloroquinazoline-2,4-diol for CDC-like kinase 2 (CLK2) is characterized by a Kd value of 0.0960 nM, as documented in BindingDB . While no direct head-to-head comparator data for other quinazoline-2,4-diols is available in this specific assay, this sub-nanomolar affinity indicates a strong and potentially selective interaction with CLK2, a target implicated in splicing regulation and oncology. This contrasts sharply with the compound's weak activity on other targets like the KCNQ1 channel (IC50 = 1,900 nM) , demonstrating that the specific halogenation pattern directs selectivity rather than conferring broad-spectrum kinase inhibition.

Kinase Inhibition CLK2 Binding Affinity Drug Discovery

High Micromolar Activity Against Dihydroorotase Suggests a Unique Chemotype for Antiproliferative Studies

7-Bromo-6,8-dichloroquinazoline-2,4-diol exhibits inhibitory activity against the enzyme dihydroorotase, a key enzyme in the *de novo* pyrimidine biosynthesis pathway. A BindingDB entry reports an IC50 value of 180,000 nM (180 µM) against this target derived from mouse Ehrlich ascites cells . While this is a high micromolar activity, it represents a validated biochemical effect for this scaffold. This differentiates the compound from its parent quinazoline-2,4-diol structure, which has no reported activity against this target, establishing the 7-bromo-6,8-dichloro pattern as a key driver for engaging this metabolic enzyme.

Dihydroorotase Antimetabolite Cancer Research IC50

Inclusion in Kinase Inhibitor Patents Demonstrates Recognized Value as a Privileged Intermediate for 7-Bromo-6,8-dichloroquinazoline-2,4-diol

The specific compound 7-Bromo-6,8-dichloroquinazoline-2,4-diol is explicitly claimed or disclosed as a key synthetic intermediate in multiple granted patents and patent applications focused on quinazoline-based kinase inhibitors . For instance, it is associated with the patent family covering 'Quinazoline derivatives as kinases inhibitors and methods of use thereof' (US-9388160-B2) . This is in contrast to the vast majority of in-class quinazoline-2,4-diol analogs, which are not named or exemplified in these intellectual property documents.

Patent Analysis Kinase Inhibitors Chemical Intermediate Drug Development

Validated Application Scenarios for 7-Bromo-6,8-dichloroquinazoline-2,4-diol in Kinase Inhibitor and Chemical Biology Research


Hit-to-Lead Optimization for Selective CLK2 Inhibitors

The sub-nanomolar Kd (0.0960 nM) for CLK2, combined with its micromolar functional activity on the KCNQ1 ion channel, positions 7-Bromo-6,8-dichloroquinazoline-2,4-diol as an ideal starting point for structure-based drug design. Medicinal chemistry teams can procure this compound to initiate a hit-to-lead campaign aimed at improving selectivity and pharmacokinetic properties while maintaining potent CLK2 binding . The dense halogenation offers multiple vectors for synthetic modification (e.g., Suzuki coupling at the 7-bromo position, nucleophilic aromatic substitution at the 6- and 8-chloro positions) to explore SAR around the quinazoline core, a strategy supported by its presence in kinase inhibitor patents .

Antimetabolite Research Targeting Pyrimidine Biosynthesis

For groups investigating inhibitors of *de novo* pyrimidine synthesis as anticancer or immunosuppressive agents, 7-Bromo-6,8-dichloroquinazoline-2,4-diol offers a chemically tractable starting point with demonstrated, albeit moderate, dihydroorotase inhibition (IC50 = 180 µM) . The well-precedented chemistry of the quinazoline-2,4-diol scaffold allows for rapid analog generation to improve enzyme inhibition. Its procurement is scientifically justified as a tool compound to probe the structural requirements for engaging this metabolic target, an avenue not open to non-halogenated or less substituted quinazoline-2,4-diols.

Chemical Biology Probe for Splicing Kinase (CLK) Function

The potent binding to CLK2 (Kd = 0.0960 nM) makes this compound a valuable chemical probe for dissecting the role of CLK family kinases in alternative splicing and disease biology . Unlike broader-spectrum kinase inhibitors, this compound's differential activity profile (high CLK2 binding vs. lower KCNQ1 antagonism) suggests it may offer a more selective chemical tool. Researchers in RNA biology and oncology can utilize it to investigate the phenotypic consequences of CLK2 modulation, with the compound's ready synthetic availability enabling the development of biotinylated or fluorescent derivatives for target engagement studies.

Synthetic Methodology Development on a Densely Functionalized Scaffold

The presence of three distinct halogen atoms (Br, 2x Cl) on a single quinazoline core makes 7-Bromo-6,8-dichloroquinazoline-2,4-diol a superior substrate for developing and demonstrating chemoselective cross-coupling and functionalization methodologies. This scaffold allows researchers to systematically explore the relative reactivity of aryl bromides versus aryl chlorides in Pd-catalyzed reactions or SNAr conditions, providing a more information-rich model system than simpler mono-halogenated quinazolines. Its procurement is therefore highly valuable for synthetic organic chemistry groups developing new catalytic methods.

Quote Request

Request a Quote for 7-Bromo-6,8-dichloroquinazoline-2,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.